molecular formula C31H33NO7 B6286301 Fmoc-L-Leu-MPPA CAS No. 864876-90-4

Fmoc-L-Leu-MPPA

Cat. No.: B6286301
CAS No.: 864876-90-4
M. Wt: 531.6 g/mol
InChI Key: CYQVOEUFBLTCMI-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid: is a compound commonly referred to as Fmoc-L-Leu-MPPA. This compound is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.

Mechanism of Action

Target of Action

Fmoc-L-Leu-MPPA is a compound that primarily targets amino acids in peptide synthesis . The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This leads to the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner . The Fmoc group also allows for the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

It is known that the fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The primary result of this compound’s action is the formation of peptides through solid-phase peptide synthesis . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in the peptide is guaranteed .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-L-Leu-MPPA interacts with various enzymes and proteins in biochemical reactions . The Fmoc group in the compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate . This interaction is crucial in the synthesis of peptides, where this compound serves as a precursor for linkage to supports .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . The compound’s presence influences cell function by facilitating the formation of peptides, which are integral to various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis . The Fmoc group in the compound is a base-labile protecting group that can be removed by secondary amines such as piperidine . This process allows for the formation of peptides, with the compound serving as a precursor for linkage to supports .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound is used in peptide synthesis, where it serves as a precursor for linkage to supports . Over time, the Fmoc group in the compound can be removed, allowing for the formation of peptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . The compound interacts with enzymes and cofactors in this pathway, serving as a precursor for linkage to supports .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis . The compound is transported to the site of peptide synthesis, where it serves as a precursor for linkage to supports .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis . The compound is localized at the site of peptide synthesis, where it serves as a precursor for linkage to supports .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid typically involves the following steps:

Industrial Production Methods: Industrial production of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Fmoc group results in the formation of the free amino group.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Comparison with Similar Compounds

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine-3-(4-oxymethylphenoxy)propionic acid

Uniqueness: N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid is unique due to its specific use in the synthesis of peptides with leucine residues. Its structure allows for efficient coupling and deprotection steps, minimizing racemization and side reactions .

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQVOEUFBLTCMI-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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